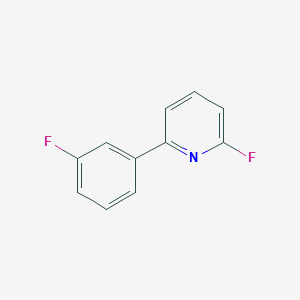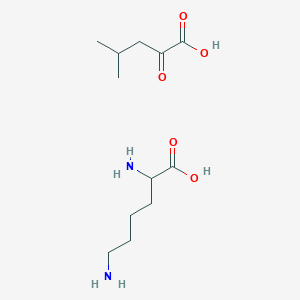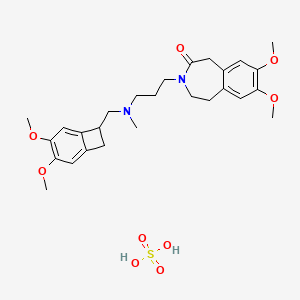
rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El rac-(1R,2S)-2-etoxiciclopentano-1-sulfonil cloruro es un compuesto de sulfonil cloruro quiral. Se caracteriza por la presencia de un grupo etoxi unido a un anillo de ciclopentano, que está además sustituido con un grupo sulfonil cloruro.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de rac-(1R,2S)-2-etoxiciclopentano-1-sulfonil cloruro generalmente implica la reacción de derivados de ciclopentano con reactivos de sulfonil cloruro en condiciones controladas. Un método común implica la etoxilación de ciclopentano seguida de sulfonilación utilizando ácido clorosulfónico o reactivos similares. Las condiciones de reacción a menudo requieren solventes anhidros y bajas temperaturas para evitar reacciones secundarias y garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de rac-(1R,2S)-2-etoxiciclopentano-1-sulfonil cloruro puede implicar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración de reactivos, pueden optimizar el proceso de producción. Además, se emplean pasos de purificación, como la destilación o la recristalización, para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El rac-(1R,2S)-2-etoxiciclopentano-1-sulfonil cloruro experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo sulfonil cloruro puede ser sustituido por nucleófilos como aminas, alcoholes o tioles, lo que lleva a la formación de derivados de sulfonamida, sulfonato de éster o sulfonotioato.
Reacciones de Reducción: El compuesto puede reducirse al sulfonil hidruro correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.
Reacciones de Oxidación: La oxidación del grupo etoxi puede producir aldehídos o ácidos carboxílicos correspondientes en condiciones específicas.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos (aminas, alcoholes, tioles), catalizadores básicos (trietilamina), solventes (diclorometano, tetrahidrofurano).
Reducción: Agentes reductores (hidruro de litio y aluminio), solventes (éter, tetrahidrofurano).
Oxidación: Agentes oxidantes (permanganato de potasio, trióxido de cromo), solventes (acetona, agua).
Productos Principales
Sustitución: Derivados de sulfonamida, sulfonato de éster, sulfonotioato.
Reducción: Sulfonil hidruro.
Oxidación: Aldehídos, ácidos carboxílicos.
Aplicaciones Científicas De Investigación
El rac-(1R,2S)-2-etoxiciclopentano-1-sulfonil cloruro tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas complejas y como reactivo en diversas transformaciones químicas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar mecanismos enzimáticos e interacciones de proteínas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales con propiedades funcionales específicas.
Mecanismo De Acción
El mecanismo de acción del rac-(1R,2S)-2-etoxiciclopentano-1-sulfonil cloruro implica su reactividad hacia los nucleófilos, lo que lleva a la formación de enlaces covalentes con las moléculas diana. El grupo sulfonil cloruro es altamente electrófilo, lo que lo hace susceptible al ataque nucleofílico. Esta reactividad se explota en diversas aplicaciones químicas y bioquímicas para modificar o etiquetar las moléculas diana.
Comparación Con Compuestos Similares
Compuestos Similares
- rac-(1R,2S)-2-metoxiciclopentano-1-sulfonil cloruro
- rac-(1R,2S)-2-fluorociclopentano-1-sulfonil cloruro
- rac-(1R,2S)-2-clorociclopropano-1-carbaldehído
Unicidad
El rac-(1R,2S)-2-etoxiciclopentano-1-sulfonil cloruro es único debido a la presencia del grupo etoxi, que imparte propiedades químicas distintas en comparación con sus análogos. El grupo etoxi puede influir en la reactividad, la solubilidad y la estabilidad general del compuesto, lo que lo hace adecuado para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C7H13ClO3S |
|---|---|
Peso molecular |
212.70 g/mol |
Nombre IUPAC |
2-ethoxycyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3 |
Clave InChI |
SVBYFMCLFLFISF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCCC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)





![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

